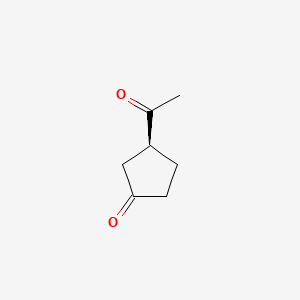

(3S)-3-Acetylcyclopentan-1-one

Description

Significance of Enantiomerically Pure Cyclic Ketones as Synthetic Intermediates

Enantiomerically pure cyclic ketones, such as cyclopentanones and their derivatives, are fundamental building blocks in the stereoselective synthesis of complex organic molecules. The precise three-dimensional arrangement of atoms in these chiral ketones allows for the controlled construction of new stereocenters, a critical aspect in the synthesis of bioactive compounds where biological activity is often dependent on a specific stereoisomer. The cyclopentane (B165970) core is a recurring motif in a wide range of biologically significant molecules, making the synthesis of optically active cyclopentanone (B42830) derivatives a key challenge in a field sometimes referred to as "carba-sugar synthesis". google.com The development of methods to produce these enantiomerically pure compounds is therefore of paramount importance for advancing medicinal chemistry and materials science. rsc.org

Overview of the (3S)-3-Acetylcyclopentan-1-one Structural Motif and its Importance

The this compound structural motif features a cyclopentanone ring with a chiral center at the third position, bearing an acetyl group. This specific arrangement of functional groups—a ketone and a methyl ketone—offers multiple sites for further chemical transformations. The ketone can be a handle for nucleophilic additions, reductions, or conversions to other functional groups, while the acetyl group provides a reactive center for aldol (B89426) reactions, enolate chemistry, and other carbon-carbon bond-forming reactions. This dual functionality makes this compound a versatile precursor for the synthesis of more complex molecules, including natural products and their analogues. For instance, related 2-acetylcyclopentan-1-one has been utilized in the synthesis of key intermediates for bioactive compounds. nih.gov The specific (3S) stereochemistry is crucial, as it dictates the spatial orientation of subsequent reactions, leading to the desired enantiomer of the target molecule.

Historical Context of Asymmetric Synthesis Applied to Cyclopentanone Systems

The quest for enantiomerically pure cyclopentanones is deeply rooted in the broader history of asymmetric synthesis. Early breakthroughs in this field laid the groundwork for the development of methods to control stereochemistry in cyclic systems. A landmark discovery was the use of amino acids, particularly proline, to catalyze intramolecular aldol reactions with high enantioselectivity, first reported in the early 1970s. pnas.orgcardiff.ac.uk This organocatalytic approach provided a powerful tool for constructing chiral cyclic frameworks. cardiff.ac.uk

Another significant advancement was the development of metal-catalyzed asymmetric reactions. For example, rhodium complexes with chiral ligands were found to be effective for asymmetric hydrosilation and hydroacylation reactions, which could be applied to the synthesis of chiral cyclopentanones. csic.es The development of chiral Lewis acids also opened new avenues for a variety of carbon-carbon bond-forming reactions with high stereocontrol. pnas.org These foundational discoveries paved the way for more sophisticated strategies to access specific enantiomers of substituted cyclopentanones like this compound.

Research Landscape and Challenges in Accessing Chiral Cyclopentanones

Despite significant progress, the efficient and stereoselective synthesis of chiral cyclopentanones remains a formidable challenge for synthetic chemists. rsc.orgoakland.edu Key hurdles include controlling the regioselectivity and stereoselectivity of reactions on the five-membered ring. The inherent flexibility of the cyclopentane ring can make it difficult to achieve high levels of stereocontrol.

Current research focuses on several promising strategies to overcome these challenges. One approach involves the use of organocatalysis, which has seen a surge of interest since the year 2000. cardiff.ac.uk Organocatalytic methods, such as those employing chiral amines or phosphoric acids, offer mild reaction conditions and can provide high enantioselectivities in the synthesis of functionalized cyclopentanones. rsc.org Another area of active research is the use of transition metal catalysis. rsc.org Recent advances have demonstrated the potential of metal-catalyzed C-C bond activation and cycloaddition reactions to construct chiral cyclopentanone frameworks. rsc.org Furthermore, biocatalytic methods, utilizing enzymes to perform stereoselective transformations, are gaining traction as a green and efficient alternative for producing enantiomerically pure cyclic ketones. mdpi.com The development of novel processes for preparing chiral cyclopentanone derivatives from readily available starting materials continues to be an active area of investigation. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-acetylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZOFYATNXBFFG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 3 Acetylcyclopentan 1 One

Stereoselective Synthesis Approaches

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. iupac.org For the synthesis of (3S)-3-acetylcyclopentan-1-one, this involves the creation of the chiral center at the C3 position with the desired (S)-configuration. The primary strategies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and derivatization from the chiral pool. ddugu.ac.in

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis is a powerful tool for generating chiral molecules, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product. snnu.edu.cndu.ac.in This approach is highly sought after due to its efficiency and atom economy.

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. organic-chemistry.org These catalysts can activate substrates in various ways, leading to highly stereoselective transformations. riosresearchgroup.com For instance, the α-amination of 2-acetylcyclopentan-1-one has been explored using organocatalysts. In one study, using di-tert-butyl azodicarboxylate (DBAD) as the amination agent in the presence of an organocatalyst yielded the aminated product with a 75% isolated yield and 53% enantiomeric excess. ua.esmdpi-res.com While this specific example demonstrates the feasibility of organocatalytic functionalization of the 2-acetylcyclopentan-1-one scaffold, the development of highly enantioselective methods for the direct synthesis of the (3S)-3-acetyl isomer remains an active area of research.

Transition metal complexes with chiral ligands are widely used for asymmetric transformations. lookchem.com These catalysts can facilitate a broad range of reactions with high enantioselectivity. snnu.edu.cn For example, chiral ruthenium complexes have been successfully employed in the asymmetric nucleophilic addition of aldehyde hydrazones to simple ketones. nih.gov While not directly applied to the synthesis of this compound in the cited study, this methodology highlights the potential of metal catalysis for creating chiral centers in cyclic ketones. The asymmetric addition to acetylcyclopentane, a related substrate, afforded the product with an 87% enantiomeric excess, demonstrating the viability of this approach for cyclopentanone (B42830) derivatives. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Organocatalyst | 2-Acetylcyclopentan-1-one | α-aminated product | 53% ua.esmdpi-res.com |

| Chiral Ruthenium Complex | Acetylcyclopentane | Tertiary Alcohol | 87% nih.gov |

This table summarizes the enantioselectivity achieved in catalytic reactions involving cyclopentanone derivatives.

Enantioselective reductions of prochiral ketones are a common strategy for producing chiral alcohols, which can then be further transformed. organic-chemistry.org Alcohol dehydrogenases, for example, are enzymes that can reduce ketones with high enantioselectivity. nih.govresearchgate.net While a direct enantioselective reduction to form this compound from a corresponding diketone is not explicitly detailed, the reverse reaction, the oxidation of a diol, could be a potential route. The selective oxidation of alcohols to ketones is a well-established transformation. organic-chemistry.org

Metal-Catalyzed Asymmetric Transformations

Chiral Auxiliary-Mediated Synthesis

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method provides a reliable way to control stereochemistry. du.ac.in For example, chiral oxazolidinones, derived from amino acids, are effective chiral auxiliaries in aldol (B89426) reactions and alkylations. slideshare.net A synthetic sequence could involve attaching a chiral auxiliary to a cyclopentanone precursor, followed by a diastereoselective introduction of the acetyl group, and subsequent removal of the auxiliary to yield this compound. This strategy has been applied in various contexts, such as the synthesis of chiral cyclopropane (B1198618) carboxaldehydes through an aldol-cyclopropanation-retro-aldol sequence. rsc.org

Chiral Pool Synthesis and Derivatization from Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. blogspot.comnumberanalytics.com This approach is advantageous when the target molecule shares structural similarity with the chiral starting material. blogspot.com While a direct precursor to this compound from the common chiral pool is not immediately obvious, derivatization of a more complex chiral molecule could be a viable strategy. The challenge often lies in designing an efficient synthetic route from the available chiral starting material to the desired target. scripps.edu

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which can significantly streamline synthetic routes. rsc.orgacs.org For the synthesis of chiral cyclopentanones, enzymatic kinetic resolution is a particularly effective strategy.

One notable example involves the enzymatic resolution of the racemic precursor, 2-acetylcyclopentenone. Tanyeli et al. demonstrated that among various lipases screened, Porcine Liver Esterase (PLE) effectively catalyzes the hydrolysis of the corresponding enol acetate. This enzymatic process affords the desired (S)-alcohol and the unreacted (R)-acetate with high enantiomeric excess (ee). researchgate.net

Table 1: Enzymatic Resolution of 2-Acetylcyclopentenone Acetate via PLE Hydrolysis

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (±)-2-acetylcyclopentenyl acetate | (S)-2-acetylcyclopentenol | 40 | 96 |

| (R)-2-acetylcyclopentenyl acetate | 45 | 98 |

Data sourced from a study on the enzymatic resolution of cyclic ketones. researchgate.net

This method highlights the potential of biocatalysts to selectively act on one enantiomer in a racemic mixture, providing access to both enantiopure forms of the precursor, which can then be converted to the target compound. The principles of enzymatic kinetic resolution have also been successfully applied to other cyclic systems, such as the separation of cis-/trans-enantiomers of 3-aminocyclohexanol, further underscoring the versatility of this approach. researchgate.net

Novel Reaction Pathways and Transformations

The development of new reaction pathways is crucial for improving the efficiency and selectivity of complex molecular syntheses. For a molecule like this compound, which features a stereocenter and two distinct carbonyl functionalities, strategies that control both regiochemistry and stereochemistry are paramount.

Regioselective and Chemoselective Synthetic Strategies

Regioselectivity and chemoselectivity are critical challenges in the synthesis of multifunctional molecules. In the context of cyclopentanones, controlling reactions at specific positions is essential. For instance, the Nazarov cyclization, a powerful tool for forming cyclopentenones, can be guided by substituents to achieve high selectivity. A copper(II)-mediated Nazarov/Wagner-Meerwein rearrangement sequence allows for the stereospecific preparation of highly functionalized cyclopentenones. nih.gov This process involves sequential orgsyn.orgnih.gov-migrations that are dependent on the migratory aptitude and steric properties of the substituents, leading to specific isomers in high yields. nih.gov

Another key strategy is the chemoselective transformation of one functional group in the presence of others. For example, the carbonyl-conjugated double bond in styrenoid cyclopentenones can undergo chemoselective catalytic hydrogenation using a palladium-charcoal catalyst in the presence of piperidine, leaving other functional groups intact. rsc.org This type of selective reduction is vital for converting unsaturated precursors into saturated target molecules like this compound. The choice of catalyst and reaction conditions can dictate which functional group reacts, as seen in the selective α′- and α-oxidation of cyclic ketones using different metal acetates like Mn(OAc)₃ and Pb(OAc)₄. researchgate.net

Cyclization Reactions Leading to the Cyclopentanone Core

The construction of the cyclopentanone ring is a fundamental step in the synthesis. Several powerful cyclization reactions have been developed for this purpose. The Pauson-Khand reaction, involving an alkyne, an alkene, and carbon monoxide, is a well-established method for creating cyclopentenones. organic-chemistry.org Asymmetric variations of this reaction, using chiral ligands, can produce enantiomerically enriched products. organic-chemistry.orgnih.gov

A highly effective tandem approach combines a 1,4-conjugate addition with a Dieckmann cyclization. This method allows for the stereoselective synthesis of 2,3-disubstituted cyclopentanones from chiral Michael acceptors. thieme-connect.comresearchgate.net The initial cuprate (B13416276) addition sets one stereocenter, and the subsequent intramolecular cyclization of the resulting enolate forms the five-membered ring, establishing a second stereocenter with high diastereoselectivity. thieme-connect.com

Table 2: Asymmetric Tandem 1,4-Addition/Dieckmann Cyclization

| Michael Acceptor Auxiliary | Cuprate (R₂CuLi) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (-)-8-Phenylmenthol | Me₂CuLi | 85 | >95:5 |

| (-)-8-Phenylmenthol | Bu₂CuLi | 82 | >95:5 |

| Helmchen Auxiliary | Me₂CuLi | 88 | >95:5 |

Data adapted from studies on asymmetric cyclopentanone synthesis. thieme-connect.comresearchgate.net

Furthermore, catalytic asymmetric [3+2]-cycloaddition reactions between donor-acceptor cyclopropanes and ketenes have been developed, providing direct access to enantioenriched 2,3-disubstituted cyclopentanones. rsc.orgrsc.org This approach is highly enantiospecific, efficiently transferring the chirality from the starting cyclopropane to the cyclopentanone product. rsc.org

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. acs.orgnih.gov These sequences allow for the rapid construction of complex molecular architectures from simple precursors.

A notable example is the multicatalytic cascade reaction for synthesizing functionalized cyclopentanones. This process combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular benzoin (B196080) reaction. acs.orgnih.gov The reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde generates an intermediate that undergoes the NHC-catalyzed cyclization to yield α-hydroxycyclopentanones with three contiguous stereocenters in high enantioselectivity. nih.gov A similar cooperative enamine/carbene cascade has been used to form complex cyclopentanones from aliphatic aldehydes and activated enones. nih.gov

Another powerful strategy is the tandem anionic Michael addition followed by a radical 5-exo cyclization, which efficiently produces highly functionalized cyclopentanes. rsc.org Wang and coworkers have also developed tandem cyclization/Pictet-Spengler reactions of cyclopentanone-derived tertiary enamides to generate complex tetracyclic N-heterocycles. beilstein-journals.org These elegant cascade processes demonstrate the power of combining different reaction types to build the cyclopentanone core with a high degree of stereochemical control.

Process Optimization and Scalability in Laboratory Settings

Optimizing reaction conditions is crucial for maximizing yield and enantioselectivity, particularly when scaling up a synthesis from the bench to a larger scale. Factors such as temperature, solvent, catalyst loading, and the nature of activators or additives can have a profound impact on the outcome of a reaction.

Influence of Reaction Conditions on Enantioselectivity and Yield

The enantioselectivity of a chiral synthesis is often highly sensitive to the reaction parameters. A study on the asymmetric Diels-Alder reaction between isoprene (B109036) and 2-cyclopenten-1-one, a key step toward a precursor of this compound, illustrates this dependence. nih.gov The choice of solvent, temperature, and Lewis acid activator significantly influenced both the chemical yield and the enantiomeric ratio (e.r.) of the product.

Table 3: Optimization of Asymmetric Diels-Alder Reaction for a Cyclopentanone Precursor

| Entry | Activator | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| 1 | Tf₂NH | Toluene | -25 | 52 | 87:13 |

| 2 | Tf₂NH | Toluene | -42 | No Reaction | - |

| 3 | Tf₂NH | Toluene | Room Temp. | 45 | 75:25 |

| 4 | Tf₂NH | CH₂Cl₂ | -25 | 48 | 85:15 |

| 7 | AlBr₃ | Toluene | -25 | 30 | 60:40 |

| 9 | TMSOTf | Toluene | -25 | 25 | 55:45 |

| 11 | TfOH | Toluene | -25 | 35 | 65:35 |

Data adapted from a study on the catalytic asymmetric synthesis of a cyclopentanone derivative. nih.gov

As shown in the table, a temperature of -25 °C was found to be optimal, as lower temperatures halted the reaction and higher temperatures eroded enantioselectivity. nih.gov Toluene proved to be a slightly better solvent than dichloromethane, and Tf₂NH was a more effective activator than other Lewis acids like AlBr₃ or TMSOTf. nih.gov Similar effects of temperature on yield and enantioselectivity have been observed in other asymmetric transformations, such as organocatalytic aldol reactions. researchgate.net These findings underscore the necessity of meticulous optimization of reaction conditions to achieve the desired outcome in the synthesis of chiral molecules like this compound.

Strategies for Improved Atom Economy

Atom economy is a fundamental concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process, leading to less waste. mlsu.ac.in Strategies to achieve this are critical in modern organic synthesis.

A primary strategy for improving atom economy is the use of catalytic reactions over stoichiometric ones. acs.orgnumberanalytics.com Catalysts, used in small amounts, can facilitate transformations multiple times, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. For instance, in reactions involving 1,3-dicarbonyl compounds like 2-acetylcyclopentan-one, cobalt(III)-catalyzed monoallylation using alcohols demonstrates a more atom-economical approach compared to methods requiring stoichiometric activating agents and leaving groups. rsc.org

Another effective strategy is the design of one-pot or cascade reactions . nih.gov These processes combine multiple reaction steps in a single reactor without isolating intermediates. This approach significantly reduces the use of solvents for extraction and purification, minimizes material loss, and saves energy and time. A multicatalytic cascade sequence involving a secondary amine and an N-heterocyclic carbene has been used to synthesize densely functionalized cyclopentanones from 1,3-dicarbonyls and α,β-unsaturated aldehydes in a one-pot formal [3+2] reaction. nih.gov This methodology exemplifies how complex structures can be assembled with high atom economy.

The choice of reaction type is also crucial. Addition and rearrangement reactions are inherently more atom-economical, often achieving 100% atom economy in theory, as all reactant atoms are incorporated into a single product. savemyexams.com In contrast, substitution and elimination reactions generate by-products, which lowers their atom economy. savemyexams.com Designing a synthetic route to favor addition reactions is a key consideration for maximizing atom efficiency.

Table 1: Comparison of Reaction Types and Atom Economy This interactive table provides a theoretical comparison of different reaction types relevant to the synthesis of carbonyl compounds.

| Reaction Type | General Scheme | Theoretical Atom Economy | Key Advantages for Economy | Example Principle |

| Addition Reaction | A + B → C | 100% | All reactant atoms are incorporated into the final product; no by-products are formed. savemyexams.com | Hydration of an alkene |

| Catalytic Alkylation | Substrate + Alkylating Agent --(Catalyst)--> Product + By-product | Moderate to High | Minimizes waste by avoiding stoichiometric reagents. The catalyst is regenerated. numberanalytics.com | Cobalt-catalyzed allylation rsc.org |

| Substitution Reaction | A-B + C → A-C + B | Low to Moderate | Can be highly selective but inherently produces by-products, reducing atom economy. acs.org | Williamson Ether Synthesis |

| One-Pot Cascade | A + B + C --(Catalysts)--> D | High | Reduces solvent waste, energy consumption, and material loss by eliminating intermediate purification steps. nih.gov | Asymmetric multicatalytic synthesis of cyclopentanones nih.gov |

Development of Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in This framework extends beyond atom economy to include considerations like energy efficiency, use of renewable feedstocks, and designing safer chemicals. kharagpurcollege.ac.in

Catalysis is a cornerstone of green chemistry. acs.org

Biocatalysis: The use of enzymes or whole microbial cells offers significant advantages. innosyn.com These reactions are typically performed in aqueous media under mild temperature and pressure, drastically reducing energy consumption and avoiding volatile organic solvents. nih.gov Enzymes exhibit high chemo-, regio-, and enantioselectivity, which can shorten synthetic routes by avoiding the need for protecting groups—a common source of waste. acs.orgnih.gov While a specific biocatalytic route to this compound is not detailed, the application of enzymes like lipases, oxidoreductases, and lyases to similar dicarbonyl compounds is a well-established green strategy. mdpi-res.commdpi.com Biocatalytic processes can lead to a substantial reduction in the environmental factor (E-factor), which measures the mass of waste produced per unit of product. nih.gov

Organocatalysis: This approach uses small, metal-free organic molecules to catalyze reactions. It avoids the use of potentially toxic and expensive heavy metals. For example, the α-amination of 2-acetylcyclopentan-1-one can be achieved using organocatalysts, providing a greener alternative to metal-based systems. mdpi-res.comua.es

Earth-Abundant Metal Catalysis: When metal catalysts are necessary, green chemistry promotes the use of earth-abundant and less toxic metals like iron, copper, or cobalt instead of precious or heavy metals like palladium, platinum, or rhodium. nih.gov Cobalt-catalyzed C-H activation, for instance, represents a more sustainable approach to forming carbon-carbon bonds. rsc.orgnih.gov

Greener Reaction Conditions are also a focus. The development of electrochemical synthesis provides an alternative to traditional redox reagents that generate hazardous waste. ulb.ac.be Electrochemical methods use electrical current to drive reactions, with the electron serving as a clean reagent. Furthermore, the use of safer and renewable solvents, or even solvent-free conditions, is a key aspect of making a synthetic process more environmentally benign. matanginicollege.ac.in

Table 2: Overview of Green Chemistry Strategies in Synthesis This interactive table summarizes various green chemistry approaches applicable to the synthesis of chiral ketones.

| Strategy | Catalyst/Method | Typical Reaction Conditions | Key Green Advantages | Relevant Principle |

| Biocatalysis | Enzymes (e.g., Lipases, Oxidoreductases) or Whole Cells | Aqueous buffer, Ambient temperature & pressure | High selectivity, Reduced energy use, Biodegradable catalyst, Avoids protecting groups. innosyn.comnih.gov | Biocatalytic reduction of ketones mdpi.com |

| Organocatalysis | Proline derivatives, Chiral amines | Organic or aqueous solvents, often mild temperatures | Metal-free, avoids heavy metal toxicity and contamination of the product. mdpi-res.com | α-amination of 2-acetylcyclopentan-1-one ua.es |

| Sustainable Metal Catalysis | Earth-abundant metals (e.g., Co, Cu, Fe) | Varies, often milder than classical methods | Reduces reliance on scarce, expensive, and often more toxic precious metals. nih.gov | Cobalt-catalyzed allylation rsc.org |

| Electrochemistry | Electrode (Anode/Cathode) | Conductive medium, often without harsh redox agents | Replaces toxic oxidizing/reducing agents with clean electrons, minimizing waste. ulb.ac.be | Electrochemical oxidative decarboxylation ulb.ac.be |

Reactivity and Mechanistic Investigations of 3s 3 Acetylcyclopentan 1 One

Mechanistic Pathways of Transformations

The transformations of (3S)-3-acetylcyclopentan-1-one are diverse, ranging from reactions at the carbonyl centers to modifications of the cyclopentanone (B42830) ring itself. Understanding these mechanistic pathways is crucial for harnessing its synthetic potential.

Nucleophilic Addition Reactions to the Carbonyl Groups

The two carbonyl groups of this compound—the ketone on the cyclopentanone ring and the acetyl ketone—exhibit different reactivities towards nucleophiles. This difference is primarily due to steric and electronic factors. libretexts.org The ring ketone is generally more sterically hindered than the acetyl ketone. Consequently, nucleophilic attack often occurs preferentially at the less hindered acetyl carbonyl group. savemyexams.commsu.edu

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. youtube.com The reactivity of the carbonyl group is influenced by the polarization of the C=O bond; a more electron-poor carbon is a better electrophile. libretexts.org

Table 1: Factors Influencing Nucleophilic Addition to Carbonyl Groups

| Factor | Influence on Reactivity |

| Steric Hindrance | Increased hindrance around the carbonyl carbon decreases the rate of nucleophilic attack. libretexts.org |

| Electronic Effects | Electron-donating groups attached to the carbonyl carbon reduce its electrophilicity, while electron-withdrawing groups increase it. libretexts.org |

| Nucleophile Strength | Stronger nucleophiles, such as Grignard reagents or organolithium compounds, react more readily with carbonyls. masterorganicchemistry.commasterorganicchemistry.com |

| Reaction Conditions | Acidic or basic catalysis can enhance the rate of nucleophilic addition. libretexts.org |

The selective reaction at one carbonyl group allows for the introduction of a wide range of functional groups, setting the stage for further synthetic manipulations. For example, reaction with a Grignard reagent can introduce an alkyl, aryl, or vinyl group, leading to the formation of a tertiary alcohol. youtube.com

Alpha-Functionalization Reactions of the Cyclopentanone Ring

The protons on the carbon atoms alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comlibretexts.org this compound has three potential sites for deprotonation, leading to the formation of different enolates. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. bham.ac.ukpitt.edu

Kinetic vs. Thermodynamic Control: A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially remove the least hindered proton, leading to the kinetic enolate. masterorganicchemistry.compitt.edu In contrast, a weaker base at higher temperatures will favor the formation of the more substituted, thermodynamically more stable enolate. masterorganicchemistry.compitt.edu

Once formed, the enolate can act as a nucleophile in a variety of reactions, allowing for the introduction of substituents at the alpha-position. bham.ac.uk These reactions include alkylation, halogenation, and acylation. The stereochemistry of the newly formed stereocenter is influenced by the existing chiral center at C3.

Intramolecular and Intermolecular Condensations

The presence of two carbonyl groups within the same molecule allows for intramolecular condensation reactions, most notably the aldol (B89426) condensation. libretexts.orgleah4sci.com In an intramolecular aldol reaction, an enolate formed at one of the alpha-carbons attacks the other carbonyl group, leading to the formation of a new ring. pressbooks.pub For dicarbonyl compounds, the formation of five- and six-membered rings is generally favored due to their lower ring strain. libretexts.orgpressbooks.pub

Intermolecular condensation reactions are also possible, where the enolate of this compound reacts with an external electrophile, such as an aldehyde or ketone. ebsco.comwikipedia.orgmasterorganicchemistry.com These reactions, like the aldol condensation, create new carbon-carbon bonds and can be used to build more complex molecular architectures. masterorganicchemistry.com The Claisen condensation, another important type of condensation reaction, involves the reaction of an enolate with an ester. wikipedia.org

Rearrangement Reactions and Ring Transformations

The carbocyclic framework of this compound can undergo various rearrangement reactions, often promoted by acidic or basic conditions. These reactions can lead to changes in the ring size or the substituent pattern. mvpsvktcollege.ac.innumberanalytics.com One such rearrangement is the Claisen rearrangement, a type of sigmatropic rearrangement that involves the wiley-vch.dewiley-vch.de-sigmatropic shift of an allyl vinyl ether or allyl aryl ether. libretexts.org While not directly applicable to the parent compound, derivatives of this compound containing the necessary functional groups can undergo this transformation. acs.org

Another potential transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester (or a cyclic ketone to a lactone) using a peroxy acid. wiley-vch.de This reaction involves the migration of an alkyl group, and the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Ring transformations can also be initiated by the unique reactivity of cyclopropane (B1198618) derivatives, where the strain energy of the three-membered ring drives the reaction. colab.ws While not a cyclopropane itself, derivatives of this compound could potentially be converted to intermediates that undergo such transformations.

Redox Chemistry and Stereochemical Control

The carbonyl groups of this compound can be reduced to alcohols using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu The stereochemical outcome of these reductions is of significant interest. The existing stereocenter at C3 can direct the approach of the hydride reagent, leading to the preferential formation of one diastereomer over the other. This phenomenon is known as substrate-controlled stereoselection.

The stereochemical control in these reductions can be influenced by several factors, including the nature of the reducing agent, the solvent, and the temperature. For instance, bulky reducing agents may exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state. Asymmetric reduction can also be achieved using chiral reducing agents or catalysts, which can enhance the stereoselectivity of the reaction. thieme-connect.com

Stereochemical Control in Subsequent Reactions

The chiral nature of this compound makes it a valuable starting material in asymmetric synthesis. gd3services.comnumberanalytics.com The existing stereocenter can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis. iipseries.org This stereochemical control is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. chiralpedia.come-bookshelf.de

The degree of stereochemical control depends on the proximity of the reacting center to the existing stereocenter and the nature of the transition state. csic.es For example, in the alkylation of an enolate derived from this compound, the incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, leading to a diastereomerically enriched product.

The stereochemical integrity of the chiral center can sometimes be compromised under certain reaction conditions. For example, reactions that proceed through a planar enol or enolate intermediate can lead to racemization if the chiral center is at the alpha-position. masterorganicchemistry.com However, in the case of this compound, the chiral center is at the beta-position relative to the ring ketone, which helps to preserve its stereochemical information during many transformations.

Diastereoselective Outcomes of Derivatization

The presence of two carbonyl groups in this compound offers multiple sites for chemical reactions. Derivatization at either the acetyl group or the ring ketone can lead to the formation of new stereocenters, with the existing (S)-stereocenter influencing the stereochemical outcome of the reaction. This substrate-controlled diastereoselectivity is a key feature of its reactivity. nih.govdurgapurgovtcollege.ac.in

One common transformation is the reduction of the carbonyl groups. The stereoselectivity of these reductions is dependent on the nature of the reducing agent and the reaction conditions. For instance, the use of sterically demanding hydride reagents typically results in the hydride approaching from the less hindered face of the carbonyl, leading to a predictable diastereomeric product. ddugu.ac.in

Another important class of reactions is the α-amination of the dicarbonyl compound. In the case of 2-acetylcyclopentan-1-one, which is structurally related to the title compound, α-amination using diethyl azodicarboxylate (DEAD) as the amination agent has been studied. The reaction can be catalyzed by chiral organocatalysts to achieve enantioselectivity. ua.esmdpi-res.com While specific data on the diastereoselective amination of this compound is not detailed in the provided results, the principles of organocatalyzed α-amination of 1,3-dicarbonyl compounds suggest that diastereoselective outcomes would be expected. ua.esmdpi-res.com

The following table summarizes potential diastereoselective reactions of this compound based on general principles of stereoselective synthesis. ddugu.ac.inmasterorganicchemistry.com

Table 1: Potential Diastereoselective Reactions of this compound

| Reaction Type | Reagent/Catalyst | Expected Major Diastereomer |

|---|---|---|

| Hydride Reduction | NaBH₄, LiAlH₄ | Attack from the less hindered face |

| Grignard Reaction | RMgX | Diastereomeric alcohols |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | Diastereomeric aldol products |

| Michael Addition | α,β-Unsaturated compound | Diastereomeric adducts |

This table is illustrative and based on general principles of stereoselective reactions.

Chirality Transfer in Multi-step Syntheses

The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis, where its stereocenter directs the formation of new chiral centers in subsequent steps. This process, known as chirality transfer, is a fundamental strategy in the synthesis of enantiomerically pure complex molecules. rsc.orgoaepublish.com

The concept of chirality transfer is central to chiral pool synthesis, where a readily available enantiopure compound is used as a starting point. nih.gov this compound serves as such a chiral pool molecule. The stereochemical information embedded in its (S)-configured carbon is relayed through a series of reactions to control the stereochemistry of the final product. nih.gov

For example, in a multi-step synthesis, the initial stereocenter can influence the facial selectivity of reactions on prochiral centers elsewhere in the molecule. This can occur through intramolecular interactions, such as the formation of a cyclic intermediate that shields one face of a reactive group, or through steric hindrance that directs an incoming reagent to a specific trajectory. nih.gov

A key aspect of efficient chirality transfer is the ability to control the relative stereochemistry of newly formed chiral centers in relation to the original one. This often involves diastereoselective reactions where the energy difference between the transition states leading to different diastereomers is significant. durgapurgovtcollege.ac.inddugu.ac.in

Role as a Chiral Building Block in Complex Molecule Synthesis

The utility of this compound as a chiral building block is demonstrated in its application in the total synthesis of natural products and other advanced organic molecules.

Precursor to Chiral Natural Products and Analogues (excluding clinical human trials)

This compound has been employed as a key starting material in the synthesis of various natural products and their analogues. Its bifunctional nature and inherent chirality allow for the efficient construction of complex molecular architectures.

One notable application is in the synthesis of steroids. For instance, the meso compound, 2-acetylcyclopentanone, has been used to construct the D-ring of steroids. thieme-connect.com Asymmetric reduction of this meso starting material can lead to chiral intermediates, highlighting a pathway that could be adapted from the chiral this compound. thieme-connect.com

The synthesis of Fredericamycin A, an anticancer agent with a complex spirocyclic system, represents another area where cyclopentanone derivatives are crucial. researchgate.net While the provided information does not directly link this compound to a completed total synthesis of Fredericamycin A, the structural motifs present in this natural product suggest the potential utility of such a chiral building block.

Furthermore, the synthesis of thionated derivatives of natural products, such as shikonin, has been explored using Lawesson's reagent. nih.gov This type of transformation could potentially be applied to derivatives of this compound to create novel analogues of natural products.

Synthetic Applications in Advanced Organic Molecules

The application of this compound extends beyond natural product synthesis to the construction of a variety of advanced organic molecules. ugent.be Its ability to participate in a range of chemical transformations makes it a versatile intermediate in organic synthesis. researchgate.net

For example, derivatives of cyclopentanone are used in the synthesis of various heterocyclic compounds. The reaction of 2-acetylcyclopentan-1-one with different reagents can lead to the formation of pyrrole (B145914) and acetamide (B32628) derivatives. mdpi.com These transformations showcase the reactivity of the dicarbonyl system and its potential for building more complex molecular frameworks.

The following table lists some of the compound names mentioned in this article.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Acetylcyclopentan-1-one |

| Diethyl azodicarboxylate |

| Fredericamycin A |

| Lawesson's reagent |

| Shikonin |

| N-(2-Acetylcyclopent-1-en-1-yl)acetamide |

| 1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-1-yl)ethan-1-one |

Advanced Spectroscopic and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile analytical method for the structural elucidation of organic compounds. longdom.org In the context of (3S)-3-Acetylcyclopentan-1-one, various NMR techniques are employed to define its stereochemistry with high precision.

2D NMR Techniques for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the molecular framework and the relative orientation of substituents. numberanalytics.com For this compound, techniques such as COSY, HSQC, and HMBC are instrumental.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org This allows for the mapping of proton-proton connectivities within the cyclopentanone (B42830) ring and the acetyl side chain, confirming the bonding sequence of the carbon skeleton. longdom.orgemerypharma.com Cross-peaks in the COSY spectrum would reveal the coupling between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4, as well as the coupling between the methyl protons of the acetyl group and the methine proton at C3.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org This provides a direct link between the proton and carbon signals, facilitating the assignment of the ¹³C spectrum. For this compound, HSQC would show correlations between each proton and the carbon atom to which it is bonded.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.com This technique is invaluable for piecing together the complete carbon framework and confirming the position of the acetyl group on the cyclopentanone ring. researchgate.netacs.org For instance, HMBC correlations would be expected from the methyl protons of the acetyl group to the carbonyl carbon of the acetyl group and to the C3 carbon of the cyclopentanone ring. beilstein-journals.org

The relative stereochemistry of substituents on the cyclopentane (B165970) ring can often be inferred from the analysis of coupling constants and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. researchgate.netisuct.ru The magnitude of vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, which in turn reflects the relative stereochemistry (cis or trans) of the substituents. researchgate.net NOESY detects protons that are close in space, providing further evidence for their relative orientation. ipb.pt

Table 1: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Correlating Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies proton-proton coupling networks within the cyclopentanone ring and acetyl side chain. |

| HSQC | ¹H - ¹³C (one bond) | Correlates each proton with its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity, confirming the placement of the acetyl group. |

| NOESY/ROESY | ¹H - ¹H (through space) | Determines spatial proximity of protons, aiding in the assignment of relative stereochemistry. numberanalytics.com |

Chiral Solvating Agents and Shift Reagents for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this assessment. scilit.com The strategies involve the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). acs.orgcore.ac.uk

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to the differentiation of the NMR signals of the two enantiomers, allowing for the determination of their relative concentrations. nims.go.jpacs.org For ketones, alcohols and other functional groups, various CSAs have been developed. nims.go.jp The choice of CSA and solvent is critical for achieving optimal separation of the enantiomeric signals. researchgate.netrsc.org

Chiral Lanthanide Shift Reagents (CLSRs): CLSRs are complexes of lanthanide ions with chiral ligands. They induce large shifts in the NMR spectrum of the analyte by coordination, and the magnitude of these shifts can be different for the two enantiomers, leading to signal separation. Europium-based reagents are common examples.

The enantiomeric excess is calculated by integrating the separated signals corresponding to each enantiomer. This method is often advantageous due to its simplicity and the direct nature of the measurement. spectroscopyonline.com

Conformational Analysis via Variable Temperature NMR

The five-membered ring of cyclopentanone is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. cdnsciencepub.comcdnsciencepub.com The substituents on the ring influence the conformational preferences. researchgate.net Variable Temperature (VT) NMR spectroscopy is a key technique for studying these conformational dynamics. cdnsciencepub.comcdnsciencepub.com

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants. nih.gov At low temperatures, the rate of interconversion between conformers can be slowed down on the NMR timescale, potentially allowing for the observation of individual conformers. nih.gov Analysis of the spectra at various temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the energy difference between conformers. cdnsciencepub.comresearchgate.net For substituted cyclopentanones, VT-NMR studies can help determine the preferred orientation (axial or equatorial) of the substituents in the dominant conformations. nih.govbeilstein-journals.org

Chiral Chromatography for Enantiopurity Assessment

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common techniques used for determining the enantiopurity of compounds like this compound. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a widely used and effective method for separating enantiomers. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.com

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and widely used for the separation of a broad range of chiral compounds, including ketones. researchgate.netphenomenex.comphenomenex.commdpi.com Other types of CSPs include Pirkle-type, protein-based, cyclodextrin-based, and macrocyclic antibiotic phases. eijppr.com The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. chromatographyonline.comresearchgate.net

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. Chiral HPLC methods are known for their robustness, reproducibility, and applicability to a wide range of compounds. nih.govnih.gov

Table 2: Common Chiral Stationary Phases for HPLC Separation of Ketones

| CSP Type | Selector Examples | Typical Mobile Phases |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Hexane/Ethanol |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Reversed-phase (e.g., water/acetonitrile) or polar organic modes |

Gas Chromatography (GC) with Chiral Columns

For volatile and thermally stable compounds, Gas Chromatography (GC) with a chiral stationary phase offers an excellent alternative for enantioseparation.

Chiral Columns: Chiral GC columns typically consist of a chiral selector, often a cyclodextrin (B1172386) derivative, coated onto the inner wall of a fused silica (B1680970) capillary column. The differential interaction between the enantiomers and the chiral selector as they pass through the column results in their separation.

The selection of the appropriate chiral column and the optimization of GC parameters such as temperature program, carrier gas flow rate, and injection mode are crucial for achieving good resolution. Chiral GC can be a highly sensitive and efficient method for the enantiopurity assessment of suitable compounds.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that use polarized light to investigate the structure of chiral molecules. rsc.org These methods are particularly valuable for determining the absolute configuration of enantiomers in solution. nih.gov

Optical activity is a fundamental property of chiral substances, causing the rotation of the plane of plane-polarized light. wikipedia.orglibretexts.org This rotation is measured using a polarimeter. masterorganicchemistry.com The observed rotation (α) is dependent on experimental parameters, including concentration, path length, temperature, and the wavelength of the light used. wikipedia.org

To establish a standardized value for comparison, the specific rotation [α] is calculated. masterorganicchemistry.comwikipedia.org It is an intrinsic property of a chiral compound. wikipedia.org The specific rotation is defined as the observed rotation when light passes through a 1 decimeter (dm) path length of a solution with a concentration of 1 gram per milliliter (g/mL). masterorganicchemistry.com For the (3S)-enantiomer, which is levorotatory, a negative specific rotation value is expected, while its (3R)-enantiomer would be dextrorotatory, showing a positive value of the same magnitude. libretexts.org

Table 1: Hypothetical Optical Rotation Measurement Data for this compound This table illustrates the type of data collected during polarimetry. Specific experimental values for this compound were not available in the searched literature.

| Parameter | Value | Unit |

|---|---|---|

| Observed Rotation (α) | -9.5 | degrees (°) |

| Concentration (c) | 0.5 | g/mL |

| Path Length (l) | 1.0 | dm |

| Wavelength (λ) | 589 (Sodium D-line) | nm |

| Temperature (T) | 20 | °C |

| Calculated Specific Rotation [α] | -19.0 | °·mL·g⁻¹·dm⁻¹ |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.publibretexts.org This phenomenon occurs during electronic transitions and is the basis for its use in determining the absolute configuration of chiral compounds. encyclopedia.pubnih.gov

The process involves comparing an experimentally recorded ECD spectrum with a spectrum predicted by quantum-mechanical calculations, often using time-dependent density functional theory (TDDFT). nih.gov For this compound, a theoretical ECD spectrum would be calculated for the known (S) configuration. If the calculated spectrum shows a positive or negative Cotton effect that matches the experimentally observed spectrum in sign and general shape, the absolute configuration is confirmed. nih.govhebmu.edu.cn The ECD spectra of two enantiomers are mirror images of each other. encyclopedia.pub

Table 2: Representative ECD Data for Absolute Configuration Analysis This table presents a simplified example of data used in ECD analysis, comparing experimental results with theoretical calculations.

| Data Type | Wavelength (λ) of Cotton Effect | Sign of Cotton Effect | Associated Transition |

|---|---|---|---|

| Experimental ECD | ~295 nm | Negative (-) | n → π |

| Calculated ECD for (S)-isomer | ~298 nm | Negative (-) | n → π |

| Calculated ECD for (R)-isomer | ~298 nm | Positive (+) | n → π* |

Vibrational Circular Dichroism (VCD) is analogous to ECD but measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrational transitions. bruker.comnih.gov VCD is a powerful method for determining the absolute stereochemistry of chiral molecules in solution. nih.govbruker.com

The analysis involves a comparison between the experimental VCD spectrum and a spectrum calculated via quantum chemistry for one of the enantiomers. faccts.decam.ac.uk Since the VCD spectra of enantiomers are perfect mirror images, a successful match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. faccts.de This technique is advantageous as it provides numerous spectral bands, offering a detailed fingerprint for stereochemical analysis. nih.gov

Table 3: Illustrative VCD Analysis for this compound This table provides an example of how VCD data points are compared for stereochemical analysis.

| Vibrational Mode | Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (S)-isomer |

|---|---|---|---|

| C=O stretch (acetyl) | 1715 | Positive (+) | Positive (+) |

| C=O stretch (ring) | 1740 | Negative (-) | Negative (-) |

| CH bend | 1420 | Positive (+) | Positive (+) |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

X-ray Crystallography of Chiral Derivatives

While chiroptical methods are effective for samples in solution, single-crystal X-ray diffraction (SC-XRD) is considered the most definitive technique for determining the three-dimensional structure and absolute configuration of a molecule. nih.govcreative-biostructure.com This method requires a high-quality single crystal of the compound. nih.gov

SC-XRD provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. creative-biostructure.commdpi.com For a chiral molecule, the analysis can unambiguously determine the absolute configuration, often by using anomalous dispersion effects. d-nb.info Since this compound is an oil at room temperature, it cannot be directly analyzed by this method. A common strategy is to convert the liquid into a crystalline solid by creating a chiral derivative, for instance, by reacting it with a chiral resolving agent to form a diastereomer that crystallizes readily.

Table 4: Typical Crystallographic Data from an SC-XRD Experiment of a Derivative This table shows representative data obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₇H₁₉NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | a=8.9 Å, b=10.4 Å, c=13.8 Å |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | Confirmed as (S) |

An alternative and powerful strategy to induce crystallization of a liquid or oil is the formation of cocrystals or salts. ijpsonline.commdpi.com A cocrystal is a multicomponent crystal in which the target molecule and a coformer are held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonds. ijpsonline.comnih.gov

By screening various pharmaceutically acceptable coformers or by forming a salt with a suitable counter-ion, it is often possible to produce a stable, solid crystalline material from a liquid analyte. d-nb.infogoogle.com This resulting cocrystal or salt can then be subjected to single-crystal X-ray diffraction to determine the structure and absolute configuration of the embedded this compound molecule. This approach not only facilitates structural analysis but can also modify the physicochemical properties of the compound. ijpsonline.com

Table 5: Example of a Cocrystal Screening Outcome This table illustrates potential results from screening different coformers to crystallize this compound.

| Coformer | Stoichiometric Ratio (Analyte:Coformer) | Crystallization Result | Melting Point (°C) |

|---|---|---|---|

| Urea | 1:1 | Microcrystalline Powder | 112 |

| Gentisic Acid | 1:1 | Single Crystals Suitable for XRD | 145 |

| Nicotinamide | 2:1 | Amorphous Solid | N/A |

| Succinic Acid | 1:1 | Oil | N/A |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (3R)-3-Acetylcyclopentan-1-one |

| Urea |

| Gentisic Acid |

| Nicotinamide |

Computational and Theoretical Studies of 3s 3 Acetylcyclopentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating molecular systems, offering a favorable balance between accuracy and computational cost. researchgate.netu-tokyo.ac.jp It is frequently employed to determine ground-state properties, including electron density, total energy, and optimized molecular structure. researchgate.netmdpi.com For a molecule such as (3S)-3-Acetylcyclopentan-1-one, DFT calculations are used to predict its most stable three-dimensional geometry by finding the minimum energy structure on the potential energy surface.

The process involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common choice for organic molecules is the B3LYP hybrid functional, often paired with a basis set like 6-311G** to achieve reliable results for molecular geometries and vibrational frequencies. mdpi.com The calculations provide optimized bond lengths, bond angles, and dihedral angles that define the molecule's structure. Furthermore, DFT is used to calculate the formation energies and relative stabilities of different isomers or conformers. aps.org The accuracy of these energetic predictions can depend on the chosen functional, with newer functionals developed to provide improved results for specific systems. aps.org

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical data representative of what would be obtained from a DFT geometry optimization at a common level of theory (e.g., B3LYP/6-31G(d)).

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths | ||

| C=O (Ketone) | C1-O | 1.21 Å |

| C=O (Acetyl) | C6-O | 1.22 Å |

| C-C (Ring) | C1-C2 | 1.54 Å |

| C-C (Acetyl) | C3-C6 | 1.52 Å |

| Bond Angles | ||

| O-C1-C2 | O-C1-C2 | 126.5° |

| C2-C3-C4 | C2-C3-C4 | 104.8° |

| C3-C6-C7 | C3-C6-C7 | 120.1° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameterization. u-tokyo.ac.jp These methods, which fall under the umbrella of wave function theory, provide a systematic pathway to improving accuracy, although typically at a much higher computational cost compared to DFT. u-tokyo.ac.jp

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to incorporate electron correlation more explicitly than most DFT functionals. While full geometry optimizations can be performed, it is also common to use these higher-level methods to perform single-point energy calculations on geometries previously optimized with DFT. This approach refines the energetic predictions and provides a more accurate description of the molecule's electronic structure, such as the energies of molecular orbitals (e.g., HOMO and LUMO). For complex systems, specialized techniques have been developed to make these high-level calculations more tractable. u-tokyo.ac.jp

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, which has a non-planar five-membered ring and a rotatable acetyl side chain, multiple low-energy conformers can exist. The cyclopentane (B165970) ring can adopt various puckered conformations, such as the envelope and twist forms, and the acetyl group can be oriented in either a pseudo-equatorial or pseudo-axial position relative to the ring.

Computational methods are used to systematically explore the potential energy surface of the molecule to locate all stable conformers (local energy minima) and the transition states that connect them. semanticscholar.org This search identifies the global minimum—the most stable conformation of the molecule. The relative energies of these conformers are crucial, as the properties of a molecule at a given temperature are a Boltzmann-weighted average of the properties of all significantly populated conformers. github.io Staggered conformations are generally energy minima, while eclipsed conformations represent energy maxima.

Table 2: Example Conformational Analysis of this compound This table provides hypothetical relative energies for plausible conformers, illustrating the type of output from a computational conformational search. Energies are typically reported in kcal/mol or kJ/mol relative to the most stable conformer (global minimum).

| Conformer ID | Ring Pucker | Acetyl Group Orientation | Calculated Relative Energy (kcal/mol) |

| 1 | Twist (C2-endo) | Pseudo-equatorial | 0.00 |

| 2 | Envelope (C2-endo) | Pseudo-equatorial | 0.85 |

| 3 | Twist (C2-endo) | Pseudo-axial | 2.10 |

| 4 | Envelope (C1-endo) | Pseudo-axial | 2.95 |

Ab Initio Methods for Electronic Structure

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which aids in structure elucidation and the assignment of absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. chemrxiv.org The in silico prediction of ¹H and ¹³C NMR chemical shifts has become a routine part of structural assignment. nih.gov The standard approach involves first performing a thorough conformational analysis to identify all low-energy conformers. github.io

For each stable conformer, NMR shielding tensors are calculated, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method. github.io The final predicted chemical shifts are obtained by averaging the calculated values for each conformer, weighted by their Boltzmann population at a specific temperature. github.io These predicted spectra can then be compared with experimental data. When multiple isomers are possible, comparing the experimental spectrum to the predicted spectra for all candidates can be a powerful method for identifying the correct structure. nih.gov

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table shows representative data from a computational NMR prediction. Predicted shifts are often scaled or corrected based on a linear regression to improve agreement with experimental values.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 (C=O) | - | 218.5 |

| 2 | 2.35, 2.15 | 38.2 |

| 3 | 2.90 | 45.1 |

| 4 | 2.20, 2.05 | 28.9 |

| 5 | 2.45, 2.25 | 37.5 |

| 6 (C=O, acetyl) | - | 209.1 |

| 7 (CH₃, acetyl) | 2.18 | 29.8 |

For chiral molecules, chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration. researchgate.nethebmu.edu.cn These techniques measure the differential absorption of left- and right-circularly polarized light. The combination of experimental measurements with quantum chemical calculations provides a reliable method for stereochemical assignment. hebmu.edu.cnrsc.org

The computational process involves calculating the theoretical ECD and VCD spectra for a specific enantiomer, in this case, this compound. This requires geometry optimization and frequency calculations for the Boltzmann-averaged population of conformers. rsc.org The simulated spectrum is then compared to the experimental spectrum. A strong agreement in the sign and shape of the spectral bands confirms the absolute configuration of the synthesized or isolated compound. researchgate.netrsc.org Different DFT functionals may be chosen for ECD (e.g., CAM-B3LYP) and VCD (e.g., B3LYP) to achieve the best results. rsc.org This combined experimental and theoretical approach is a cornerstone of modern natural product characterization and asymmetric synthesis. hebmu.edu.cn

Computational NMR Chemical Shift Prediction

Mechanistic Pathway Elucidation through Computational Modeling

Detailed computational modeling to elucidate reaction mechanisms involving this compound is not available in the current body of scientific literature. This includes the following specific areas:

Transition State Localization and Activation Barrier Calculation

No studies were identified that have localized transition states or calculated the activation energy barriers for reactions involving this compound. For the related compound, 2-acetylcyclopentanone, computational analysis of its reaction with hydrogen peroxide has been performed, which involved the calculation of potential energy surfaces and kinetic barriers for the formation of tricyclic peroxide products. researchgate.net However, this analysis does not address the stereospecific pathways of the (3S)-enantiomer.

Reaction Coordinate Analysis

There is no published research conducting a reaction coordinate analysis for any transformation of this compound. Such an analysis, which maps the energetic profile of a reaction from reactants to products, is crucial for a deep understanding of the mechanism but has not been applied to this specific compound.

Solvent Effects on Reaction Pathways

The influence of different solvents on the reaction pathways of this compound has not been computationally investigated. While the impact of solvents is a critical factor in reaction outcomes, specific theoretical models and data for this compound are absent from the literature.

Molecular Dynamics Simulations for Conformational Sampling

No literature could be found that employs molecular dynamics (MD) simulations to investigate the conformational landscape of this compound. MD simulations are a powerful tool for sampling the various shapes a molecule can adopt, which influences its reactivity and interactions. The absence of such studies means that the conformational preferences and flexibility of this specific enantiomer remain computationally unexplored.

Machine Learning Applications in Predicting Reactivity and Selectivity

The application of machine learning models to predict chemical reactivity and selectivity is a rapidly advancing field. However, there are currently no published examples where these predictive technologies have been specifically applied to this compound. Research in this area tends to focus on broader datasets of reactions or more commonly studied molecular scaffolds.

Advanced Applications and Future Research Directions

Development of New Chiral Catalysts Inspired by (3S)-3-Acetylcyclopentan-1-one Analogues

The quest for novel and more efficient chiral catalysts is a continuous endeavor in organic chemistry. numberanalytics.com The structural framework of this compound, featuring a stereogenic center and versatile functional groups, serves as a valuable template for the design of new chiral ligands and organocatalysts. numberanalytics.comnumberanalytics.com

Researchers are exploring modifications of the cyclopentanone (B42830) ring and the acetyl group to fine-tune the steric and electronic properties of derived catalysts. These modifications can influence the catalyst's interaction with substrates, leading to improved enantioselectivity and reactivity in a variety of asymmetric transformations. numberanalytics.com The development of catalysts inspired by natural product scaffolds is a promising approach, and the chiral core of acetylcyclopentanone analogues fits well within this strategy.

The design of new chiral ligands is a key area of research, with a focus on creating ligands that are highly enantioselective and versatile. numberanalytics.com For instance, the development of chiral cyclopentadienyl (B1206354) (Cp) ligands has seen significant progress, with designs based on fused ring systems, axial chirality, and planar chirality. snnu.edu.cn These ligands, when complexed with metals like rhodium, iridium, or cobalt, have shown remarkable success in a range of asymmetric reactions, including challenging C–H bond functionalizations. snnu.edu.cn The cyclopentane-fused Cp ligand is one such example of a ring-fused chiral Cp ligand. snnu.edu.cn

Furthermore, the principles of asymmetric phase-transfer catalysis, which utilizes structurally well-defined chiral catalysts, represent another avenue for the application of catalysts derived from this compound analogues. rsc.org The development of new chiral phase-transfer catalysts remains an attractive research area due to the high utility and practicality of these reactions. rsc.org

Exploration of Unconventional Reaction Media for Synthesis

In line with the principles of green chemistry, the exploration of unconventional reaction media for the synthesis of chiral compounds like this compound is gaining traction. researchgate.net Traditional organic solvents are often volatile, toxic, and environmentally harmful. nih.gov Consequently, researchers are investigating greener alternatives to minimize the environmental impact of chemical processes. researchgate.netsemanticscholar.org

Promising unconventional media include:

Water: As a benign and abundant solvent, water is an attractive medium for organic reactions. rsc.org

Ionic Liquids (ILs): These are salts with low melting points that are non-volatile and can be designed to have specific solvating properties. nih.govrsc.org They can act as both the solvent and the catalyst, and their recyclability makes them a sustainable option. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO2), for example, can be used as a reaction medium, and its properties can be tuned by adjusting pressure and temperature. nih.gov

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. semanticscholar.org They share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable.

Bio-based solvents: Solvents derived from renewable resources are also being explored as sustainable alternatives. rsc.org

The use of these unconventional media can lead to simplified purification procedures, catalyst recycling, and a reduction in hazardous waste. nih.gov Microwave irradiation and ultrasound-assisted synthesis are other green techniques that can be combined with these solvents to enhance reaction rates and efficiency. nih.govcore.ac.uk

Integration into Automated and High-Throughput Synthesis Platforms

The integration of the synthesis of chiral molecules like this compound into automated and high-throughput platforms offers significant advantages in terms of speed, efficiency, and reproducibility. sigmaaldrich.com Automated synthesis systems can perform entire reaction sequences with minimal human intervention, reducing the risk of error and accelerating the discovery and optimization of new synthetic routes. sigmaaldrich.com

High-throughput screening techniques allow for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates. nih.gov This is particularly valuable in the development of new asymmetric syntheses, where subtle changes in reaction parameters can have a profound impact on enantioselectivity. For example, a high-throughput experimentation (HTE) screen was used to identify optimal conditions for the enantioselective synthesis of 3,4-disubstituted cyclopentanones, revealing that trifluorotoluene was the best solvent and that lithium chloride had a beneficial effect on the yield. nih.gov

Automated platforms, such as those that utilize pre-filled reagent cartridges, can streamline common synthetic transformations like reductive amination. sigmaaldrich.comsynplechem.com This approach simplifies the process and makes it accessible to a broader range of researchers. synplechem.com The combination of automated synthesis with flow chemistry is another emerging trend that promises to improve efficiency and reduce costs in the production of chiral compounds. numberanalytics.com

Potential in Materials Science as Chiral Ligands or Monomers

The unique stereochemical properties of this compound and its derivatives make them promising candidates for applications in materials science. Chiral molecules are essential components in the development of advanced materials with specific optical, electronic, and mechanical properties. numberanalytics.com

Potential applications in materials science include:

Chiral Polymers: this compound can serve as a chiral monomer for the synthesis of polymers with helical structures or other forms of chirality. These chiral polymers can exhibit unique properties such as chiroptical activity, asymmetric recognition, and catalytic activity.

Chiral Liquid Crystals: Chiral molecules can be used as dopants to induce helical structures in liquid crystal phases, leading to the formation of cholesteric liquid crystals with applications in displays and sensors.

Chiral Metal-Organic Frameworks (MOFs): Chiral ligands derived from this compound can be used to construct chiral MOFs. These porous materials have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Chiral Nanomaterials: The use of chiral molecules to control the synthesis of nanomaterials can lead to the formation of nanoparticles and nanostructures with chiral shapes and surface properties. rsc.org These materials could have applications in catalysis, photonics, and biomedical imaging.

The development of chiral polymers from cinchona squaramide derivatives has demonstrated the potential of using chiral building blocks to create functional materials for catalysis. acs.org

Future Prospects in Asymmetric Synthesis and Stereochemical Control

The field of asymmetric synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable methods for creating chiral molecules. nih.gov this compound and its analogues are well-positioned to play a significant role in these future developments.

Future research will likely focus on several key areas: